molecular formula C15H13BrO4 B8260243 Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI)

Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI)

Cat. No.: B8260243
M. Wt: 337.16 g/mol
InChI Key: OKDRWAJVOMKIFA-UHFFFAOYSA-N
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Description

Benzophenone, 4’-bromo-2-hydroxy-, acetate (6CI) is a derivative of benzophenone, a compound widely used in various fields due to its unique chemical properties. This specific derivative features a bromine atom and a hydroxy group attached to the benzophenone structure, with an acetate group further modifying its chemical behavior. The compound is known for its applications in organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzophenone, 4’-bromo-2-hydroxy-, acetate (6CI) typically involves the bromination of benzophenone followed by acetylation. The process begins with the bromination of benzophenone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4’-bromo-2-hydroxybenzophenone is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzophenone, 4’-bromo-2-hydroxy-, acetate (6CI) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify its functional groups.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding hydroxy compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

Benzophenone, 4’-bromo-2-hydroxy-, acetate (6CI) finds extensive use in scientific research due to its versatile chemical structure. Some key applications include:

Mechanism of Action

The mechanism of action of Benzophenone, 4’-bromo-2-hydroxy-, acetate (6CI) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their function. It can also generate reactive oxygen species under UV light, contributing to its photoprotective and antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, widely used in organic synthesis and as a UV filter.

    4-Bromobenzophenone: Similar structure but lacks the hydroxy and acetate groups.

    2-Hydroxybenzophenone: Contains a hydroxy group but no bromine or acetate modifications.

Uniqueness

Benzophenone, 4’-bromo-2-hydroxy-, acetate (6CI) is unique due to the combination of bromine, hydroxy, and acetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

acetic acid;(4-bromophenyl)-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2.C2H4O2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;1-2(3)4/h1-8,15H;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRWAJVOMKIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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